molecular formula C14H16N2O4 B216897 4-Acetylphenyloxooxazolidinylmethylacetamide CAS No. 104421-21-8

4-Acetylphenyloxooxazolidinylmethylacetamide

Numéro de catalogue: B216897
Numéro CAS: 104421-21-8
Poids moléculaire: 276.29 g/mol
Clé InChI: POXUJOYUVLWPQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

The antibacterial activity of 4-Acetylphenyloxooxazolidinylmethylacetamide is primarily due to its inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptidyl transferase activity .

Activité Biologique

Overview

4-Acetylphenyloxooxazolidinylmethylacetamide, also known as DuP-721, is a synthetic compound belonging to the oxazolidinone class of antibacterial agents. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This compound has garnered attention for its potential therapeutic applications in treating serious bacterial infections.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. Specifically, it binds to the bacterial ribosome, disrupting the formation of the initiation complex necessary for protein synthesis. This inhibition effectively halts bacterial growth and replication, making it a valuable candidate in the fight against antibiotic resistance .

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. Below is a summary of its biological activity based on recent findings:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus (MRSA)0.5 - 2 μg/mLPotent inhibition
Streptococcus pneumoniae1 - 4 μg/mLEffective
Enterococcus faecalis2 - 8 μg/mLModerate inhibition
Bacteroides fragilis4 - 16 μg/mLLimited efficacy

These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often responsible for serious infections in clinical settings.

Cytotoxicity and Safety Profile

In vitro studies have evaluated the cytotoxicity of this compound in mammalian cell lines. The compound has been subjected to various assays to determine its safety profile:

  • MTT Assay : Used to assess cell viability, showing low cytotoxicity at therapeutic concentrations.
  • LDH Release Assay : Evaluates plasma membrane integrity; results indicate minimal damage to cell membranes at effective doses.
  • Colony Formation Assays : Demonstrated that the compound does not significantly impair anchorage-independent growth of normal cells.

The findings suggest that while effective against bacteria, this compound exhibits a favorable safety profile in mammalian cells, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Animal Models : In murine models infected with MRSA, administration of DuP-721 at doses ranging from 50 to 160 mg/kg resulted in significant survival rates and reduced bacterial load in tissues.
  • Combination Therapy Studies : Research has explored the use of this compound in combination with other antibiotics, revealing synergistic effects that enhance overall antibacterial efficacy against resistant strains.

Propriétés

IUPAC Name

N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUJOYUVLWPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908968
Record name N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104421-21-8
Record name 4-Acetylphenyloxooxazolidinylmethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104421218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of DuP 721?

A1: DuP 721 acts as a potent inhibitor of bacterial protein synthesis. Specifically, it interferes with an early step in the initiation phase of protein synthesis, preceding the interaction of fMet-tRNA(fMet) and 30S ribosomal subunits with the initiator codon. []

Q2: How does DuP 721 affect bacterial cells?

A2: DuP 721 primarily inhibits bacterial protein synthesis, leading to growth arrest. It demonstrates minimal impact on RNA and DNA synthesis at concentrations effective for protein synthesis inhibition. []

Q3: Which bacterial species are primarily susceptible to DuP 721?

A3: DuP 721 exhibits potent activity against a broad range of Gram-positive bacteria, including multi-drug resistant strains of staphylococci and streptococci. [, ] It also shows activity against Bacteroides fragilis. [, ]

Q4: Does DuP 721 show activity against methicillin-resistant Staphylococcus aureus (MRSA)?

A4: Yes, DuP 721 demonstrates equal activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. []

Q5: Is DuP 721 effective against Gram-negative bacteria?

A5: DuP 721's activity is primarily limited to Gram-positive bacteria. While generally inactive against wild-type Escherichia coli, it can inhibit E. coli when the outer membrane is compromised, either genetically or chemically. [, ]

Q6: What are the MIC values of DuP 721 against common Gram-positive pathogens?

A6: MIC90 values for DuP 721 range from 1 to 4 µg/mL for staphylococci, 4 µg/mL for Group D streptococci, and 4 µg/mL for Bacteroides fragilis isolates. []

Q7: How does the in vitro activity of DuP 721 compare to other antibiotics?

A7: DuP 721 shows comparable or superior in vitro activity against Gram-positive bacteria when compared to vancomycin, ciprofloxacin, and imipenem. [] For instance, against staphylococci, the MIC90s for DuP 721 are 1-4 µg/mL, whereas vancomycin ranges from 1 to 2 µg/mL, ciprofloxacin at 0.5 µg/mL, and imipenem from 2 to greater than 16 µg/mL. []

Q8: What is the significance of the L-isomer of DuP 721?

A8: Only the L-isomer of DuP 721 exhibits antibacterial activity. The D-isomer shows significantly reduced potency, indicating the importance of stereochemistry for its mechanism of action. []

Q9: How do substituents on the oxazolidinone ring affect DuP 721's activity?

A9: Modifications at the 5-methyl position (B-substituent) of the oxazolidinone ring, such as NHCOCH3, OH, or Cl, influence the correlation between MIC and IC50 values. [] Additionally, variations in the A-substituent significantly impact protein synthesis inhibition potency. []

Q10: Has DuP 721 shown efficacy in animal models of infection?

A10: Yes, both oral and parenteral administration of DuP 721 demonstrated protective effects against staphylococcal and streptococcal infections in mice. The effective doses were comparable to vancomycin. []

Q11: What potential applications of DuP 721 are suggested by the research?

A11: The research suggests DuP 721 holds potential as a treatment for infections caused by susceptible Gram-positive bacteria, including MRSA. [, ] Further research is warranted to fully explore its clinical utility.

Q12: Have any resistance mechanisms to DuP 721 been identified?

A12: While primary resistance appears to be rare, research has identified potential for mutations in the 23S ribosomal RNA of the 50S ribosomal subunit that could confer resistance to DuP 721. [23-25]

Q13: Were any toxicity concerns associated with DuP 721 identified?

A13: While research on DuP 721 showed promising antibacterial activity, further development was discontinued due to toxicity concerns observed in animal models. [, ] These concerns primarily involved myelosuppression. [, ]

Q14: How has research on DuP 721 contributed to the field of antibacterial agents?

A14: DuP 721 served as an important early oxazolidinone compound, paving the way for the development of other clinically successful oxazolidinone antibiotics, such as linezolid. [] Its study provided valuable insights into the structure-activity relationships and mechanism of action of this class of antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.